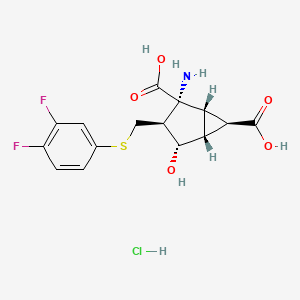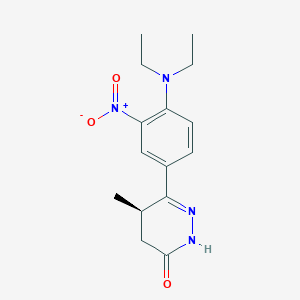
(R)-Dnmdp
説明
(R)-Dnmdp is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Dnmdp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Dnmdp including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Image Recovery and Background Modeling
Double Nuclear Norm-Based Matrix Decomposition (DNMD) is utilized for occluded image recovery and background modeling in image processing. This method, applied in robust principal component analysis (RPCA), is effective for handling image data corrupted by continuous occlusion. It characterizes both real image data and occlusion-induced error as low-rank matrices, proving beneficial in applications like face image recovery and surveillance video background modeling (Zhang, Yang, Tai, & Tang, 2015).
Dip-Pen Nanolithography (DPN)
DPN, a scanning probe microscopy-based nanofabrication technique, utilizes DNMDP (though the context is different from (R)-Dnmdp). This method is significant for depositing materials on surfaces at the sub-100-nm scale, crucial in molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Reinforcement Learning in Scientific Research
In the realm of scientific discovery and design, DNMD-based methods can be crucial in reinforcement learning applications. For instance, they are applied in designing new molecular structures for therapeutic drugs. These methods assist in dealing with scientific design problems that don't conform to the Markov property, offering potential advancements in laboratory settings (Bellinger, Coles, Crowley, & Tamblyn, 2020).
Research and Development Performance Analysis
DNMD-based approaches find applications in analyzing research and development performance. For example, non-linear multi-classifier models based on Artificial Intelligence, potentially employing DNMD principles, have been used to predict R&D performance in European countries, aiding in policy development and economic analysis (Paz-Marin, Campoy-Muñoz, & Hervás‐Martínez, 2012).
Medical Research: Gene Repair and Disease Analysis
In medical research, DNMD techniques are integral in gene editing and repair strategies, such as in Duchenne muscular dystrophy (DMD) research. For example, adenoviral vector transduction of designer nucleases, including DNMD-based methods, shows promise in repairing DMD mutations in muscle progenitor cells (Maggio et al., 2016). Additionally, methods like Dynamic Mode Decomposition (DMD) are employed to analyze infectious disease data, aiding in surveillance and intervention planning (Proctor & Eckhoff, 2015).
特性
IUPAC Name |
(4R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@H]2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Dnmdp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

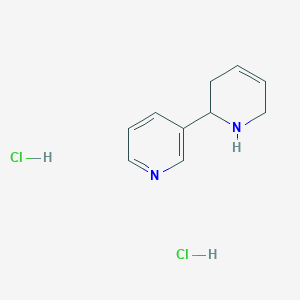
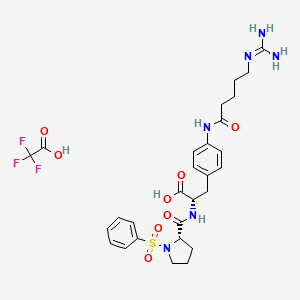

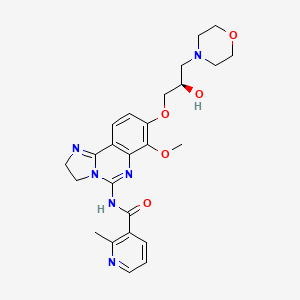

![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)
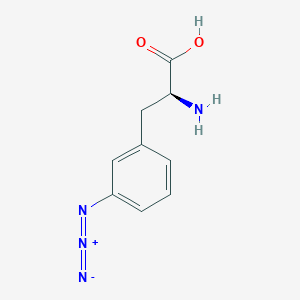
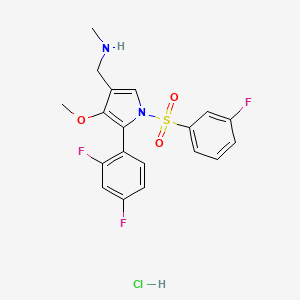
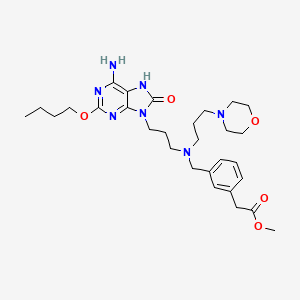
![8-[[3-(2-Methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8105944.png)
![1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine](/img/structure/B8105956.png)
